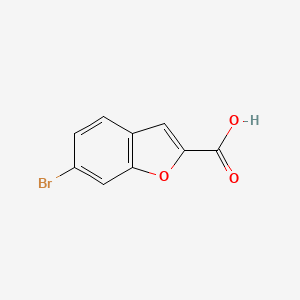

6-Bromobenzofuran-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO3/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBSHNJYWRMJRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)OC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363053 | |

| Record name | 6-Bromobenzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439107-94-5 | |

| Record name | 6-Bromobenzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-1-benzofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Bromobenzofuran-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 6-Bromobenzofuran-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. This document details the necessary starting materials, multi-step experimental protocols, and relevant chemical data to facilitate its synthesis in a laboratory setting.

Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a three-step process. This pathway begins with the formylation of 4-bromophenol to produce the key intermediate, 4-Bromo-2-hydroxybenzaldehyde. This aldehyde then undergoes a condensation and cyclization reaction with an α-haloacetate to form the ethyl ester of the target molecule. The final step involves the hydrolysis of this ester to yield this compound.

Caption: Synthetic workflow for this compound.

Physicochemical and Quantitative Data

The following table summarizes the key physicochemical properties of the target molecule and its precursors. Yields are based on literature reports for analogous syntheses and may vary depending on experimental conditions.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Typical Yield |

| 4-Bromo-2-hydroxybenzaldehyde | C₇H₅BrO₂ | 201.02 | 50-54 | White to pale yellow solid | 60-77% |

| Ethyl 6-bromobenzofuran-2-carboxylate | C₁₁H₉BrO₃ | 269.09 | Not reported | Yellow solid | ~60% |

| This compound | C₉H₅BrO₃ | 241.04 | Not reported | Solid | >90% (hydrolysis) |

Detailed Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-hydroxybenzaldehyde

This procedure utilizes the Reimer-Tiemann reaction to introduce a formyl group onto 4-bromophenol.[1][2]

Materials:

-

4-bromophenol

-

Sodium hydroxide (NaOH)

-

Chloroform (CHCl₃)

-

Tetrabutylammonium chloride (phase transfer catalyst)

-

1,4-Dioxane

-

Isobutanol

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Sodium bisulfite (NaHSO₃)

-

Sulfuric acid (H₂SO₄)

-

Anhydrous calcium chloride (CaCl₂)

Procedure:

-

In a four-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel, dissolve 0.4 mol of 4-bromophenol in 160 mL of a 40% aqueous solution of sodium hydroxide.

-

Stir the mixture for 30 minutes until a uniform solution is achieved.

-

Cool the reaction mixture to 65-70°C.

-

Add 0.0016 mol of tetrabutylammonium chloride dissolved in 52 mL of a 30:1 (v/v) mixture of 1,4-dioxane and isobutanol.

-

Add 0.52 mol of chloroform dropwise via the dropping funnel, maintaining the reaction temperature below 70°C.

-

After the addition is complete, continue stirring the mixture at 65-70°C for 1 hour.

-

Cool the reaction mixture and acidify with a 1:1 (v/v) solution of hydrochloric acid until the pH reaches 2-3.

-

Perform vacuum filtration to separate the solid and liquid phases.

-

Transfer the filtrate to a separatory funnel and extract the aqueous layer three times with 20 mL portions of diethyl ether.

-

Combine the ether extracts with the oily layer from filtration and remove the ether by distillation.

-

Subject the residue to steam distillation.

-

Add the steam distillate to a saturated solution of sodium bisulfite and shake vigorously to precipitate the bisulfite adduct.

-

Decompose the adduct with a 10% sulfuric acid solution.

-

Dry the resulting product with anhydrous calcium chloride to yield 4-Bromo-2-hydroxybenzaldehyde.

Step 2: Synthesis of Ethyl 6-bromobenzofuran-2-carboxylate

This step involves the condensation of 4-Bromo-2-hydroxybenzaldehyde with an α-haloacetate followed by intramolecular cyclization. The following is a general procedure adapted from the synthesis of a similar 5-bromo analog.[3]

Materials:

-

4-Bromo-2-hydroxybenzaldehyde

-

Ethyl bromoacetate

-

Cesium carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of 4-Bromo-2-hydroxybenzaldehyde and 1.0 equivalent of cesium carbonate in anhydrous DMF.

-

Stir the mixture thoroughly.

-

Slowly add 2.0 equivalents of ethyl bromoacetate to the reaction mixture.

-

Stir the reaction at room temperature for 30 minutes.

-

Increase the temperature to 120°C and maintain for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice water with vigorous stirring for 30 minutes.

-

Collect the resulting precipitate by filtration, wash the filter cake with water, and dry to obtain the crude ethyl 6-bromobenzofuran-2-carboxylate.

-

The crude product can be further purified by column chromatography.

Step 3: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction.[4]

Materials:

-

Ethyl 6-bromobenzofuran-2-carboxylate

-

Ethanol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 2 M)

-

Hydrochloric acid (HCl) (e.g., 2 M)

Procedure:

-

In a round-bottom flask, dissolve the crude ethyl 6-bromobenzofuran-2-carboxylate from the previous step in ethanol.

-

Add an excess of a 2 M aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 1-2 hours, monitoring the disappearance of the starting material by TLC.

-

After the reaction is complete, evaporate the bulk of the ethanol under reduced pressure.

-

Acidify the remaining aqueous residue with 2 M hydrochloric acid until a precipitate forms.

-

Cool the mixture to room temperature and collect the solid product by filtration.

-

Wash the precipitate with water and dry to yield this compound.

Safety and Handling

-

4-Bromophenol: Toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Chloroform: Carcinogen and toxic. Work in a well-ventilated fume hood.

-

Sodium Hydroxide and Potassium Hydroxide: Corrosive. Avoid contact with skin and eyes.

-

Ethyl Bromoacetate: Lachrymator and corrosive. Handle in a fume hood.

-

N,N-Dimethylformamide (DMF): Can be absorbed through the skin. Use with appropriate gloves.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.

Concluding Remarks

The synthetic pathway detailed in this guide provides a reliable method for the laboratory-scale production of this compound. The procedures are based on well-established organic transformations and can be adapted and optimized for specific laboratory conditions. Careful execution of each step and appropriate purification techniques are crucial for obtaining the desired product in high purity.

References

A Comprehensive Overview for Researchers and Drug Development Professionals

An In-depth Technical Guide to 6-Bromobenzofuran-2-carboxylic Acid

This compound is a heterocyclic compound featuring a benzofuran core substituted with a bromine atom and a carboxylic acid group. This structure makes it a valuable building block in medicinal chemistry and materials science. The benzofuran moiety is a well-known pharmacophore present in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities.[1] The presence of the bromine atom and the carboxylic acid group provides reactive handles for further chemical modifications, allowing for the synthesis of diverse derivatives with potentially enhanced pharmacological profiles.

This technical guide provides a detailed examination of the chemical properties, spectral characteristics, synthesis, and potential applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry. The compound typically appears as a yellow solid.[2]

| Property | Value | Reference(s) |

| CAS Number | 439107-94-5 | [2][3] |

| Molecular Formula | C₉H₅BrO₃ | [2][3] |

| Molecular Weight | 241.04 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| Synonyms | 6-bromo-2-Benzofurancarboxylic acid | [3] |

| Purity | ≥97% (Commercially available) | [2][3] |

| Appearance | Yellow solid | [2] |

| Storage | Store at room temperature, sealed in a dry place. | [3][4] |

Computed Physicochemical Data

Computational models provide valuable insights into the molecule's behavior in biological systems.

| Property | Value | Reference(s) |

| Topological Polar Surface Area (TPSA) | 50.44 Ų | [3] |

| LogP (Octanol-Water Partition Coefficient) | 2.8935 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bonds | 1 | [3] |

Logical Framework for Compound Investigation

The exploration of a novel chemical entity like this compound follows a structured path from basic characterization to the evaluation of its potential applications.

Caption: Logical workflow for the investigation of this compound.

Spectral Analysis

Detailed spectral data for this compound is not widely published. However, its spectral characteristics can be reliably predicted based on the analysis of its parent compound, benzofuran-2-carboxylic acid, and the known effects of bromine substitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzofuran ring system and a characteristic downfield signal for the carboxylic acid proton. The protons on the benzene ring (H-4, H-5, and H-7) will appear as a complex splitting pattern. The proton at the 3-position of the furan ring will typically be a singlet. The carboxylic acid proton (-COOH) will appear as a broad singlet, usually at a chemical shift greater than 10 ppm.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals. The carboxyl carbon is expected to have a chemical shift in the range of 165-185 ppm.[5] The carbon atom attached to the bromine (C-6) will be influenced by the halogen's electronic effects. Aromatic carbons typically appear between 110-160 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. For a carboxylic acid, two characteristic absorptions are prominent:

-

A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.[5]

-

A strong C=O (carbonyl) stretching band between 1710 and 1760 cm⁻¹. Conjugation with the benzofuran ring system is expected to shift this absorption to the lower end of the range (~1710 cm⁻¹).[5]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peaks would be expected at m/z 240 and 242.

Synthesis and Reactivity

Benzofuran-2-carboxylic acids are commonly synthesized through methods like the Perkin rearrangement.[6] This approach, particularly when enhanced with microwave assistance, offers an efficient route from readily available 3-halocoumarin precursors.[6]

Experimental Protocol: Microwave-Assisted Perkin Rearrangement

This protocol describes a general method for synthesizing benzofuran-2-carboxylic acid derivatives from 3-bromocoumarins.

-

Reaction Setup: A 3-bromocoumarin derivative (1 equivalent) is added to a microwave reaction vessel.

-

Reagents: Ethanol is added as the solvent, followed by sodium hydroxide (approx. 3 equivalents).

-

Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation (e.g., 300W) for a short duration (e.g., 5 minutes) at a controlled temperature (e.g., 79°C).[6]

-

Work-up: Upon completion, the reaction mixture is concentrated to remove the ethanol. The residue is dissolved in a minimum amount of water.

-

Acidification: The aqueous solution is acidified with concentrated hydrochloric acid to a pH of 1. This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate.[6]

-

Isolation: The solid product is collected by vacuum filtration, washed, and dried to yield the benzofuran-2-carboxylic acid derivative.

Caption: Microwave-assisted synthesis via Perkin rearrangement.

Chemical Reactivity

The reactivity of this compound is governed by its three main components: the benzofuran ring, the carboxylic acid group, and the bromine substituent.

-

Benzofuran Ring: The ring system can undergo electrophilic substitution reactions.[7]

-

Carboxylic Acid Group: This group can be converted into a variety of derivatives, such as esters, amides, and acid chlorides, providing a key site for molecular elaboration.

-

Bromine Atom: The C-Br bond can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents at the 6-position.

Biological and Pharmacological Profile

The benzofuran scaffold is a cornerstone in the development of therapeutic agents.[8] Derivatives have shown a remarkable diversity of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1]

-

Anticancer Activity: Halogenation of the benzofuran ring, including bromination, has been shown to significantly increase anticancer activity.[9] This is often attributed to the ability of halogens to form halogen bonds, which can enhance binding affinity to biological targets.[9] Studies on various brominated benzofuran derivatives have demonstrated significant cytotoxic activity against human cancer cell lines.[10][11]

-

Antimicrobial and Antifungal Activity: Benzofuran derivatives have been extensively investigated as antimicrobial agents.[12] The presence of a bromine atom can contribute to the inhibitory potency of these compounds against various bacterial and fungal strains.[11][12]

Given this context, this compound serves as an important intermediate for the synthesis of novel compounds with potential therapeutic value in oncology and infectious diseases.

Safety and Handling

References

- 1. researchgate.net [researchgate.net]

- 2. 6-Bromo-2-benzofurancarboxylic acid 97% | CAS: 439107-94-5 | AChemBlock [achemblock.com]

- 3. chemscene.com [chemscene.com]

- 4. 10242-11-2|5-Bromobenzofuran-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]

- 13. Benzofuran-6-carboxylic acid: properties, applications and safety_Chemicalbook [chemicalbook.com]

In-Depth Technical Guide: 6-Bromobenzofuran-2-carboxylic Acid (CAS RN: 439107-94-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromobenzofuran-2-carboxylic acid is a heterocyclic building block belonging to the benzofuran class of compounds. Its chemical structure, characterized by a bromine substituent on the benzofuran core, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. This technical guide provides a comprehensive overview of the characterization of this compound, including its chemical and physical properties, synthesis, and its role as a key starting material in the development of bioactive compounds. While direct biological activity data for this specific molecule is limited in publicly available literature, the broader class of benzofuran-2-carboxylic acid derivatives has shown significant pharmacological potential.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.

| Property | Value | Source(s) |

| CAS Registry Number | 439107-94-5 | ChemScene[1] |

| Molecular Formula | C₉H₅BrO₃ | ChemScene[1] |

| Molecular Weight | 241.04 g/mol | ChemScene[1] |

| Synonyms | 6-bromo-2-Benzofurancarboxylic acid | ChemScene[1] |

| Appearance | White to light yellow crystal powder | Generic Data |

| Purity | ≥97% | ChemScene[1] |

| Storage | Store at room temperature | ChemScene[1] |

Spectroscopic Characterization

Expected 1H NMR Spectral Data: The 1H NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzofuran ring system and the acidic proton of the carboxylic acid group. The bromine atom at the 6-position will influence the chemical shifts and coupling patterns of the adjacent protons. The acidic proton is typically observed as a broad singlet at a downfield chemical shift (around 10-13 ppm).

Expected 13C NMR Spectral Data: The 13C NMR spectrum will display signals for the nine carbon atoms in the molecule. The carbon atom of the carboxylic acid group is expected to appear in the downfield region (typically 160-180 ppm). The carbons of the benzofuran ring will have characteristic chemical shifts, with the carbon atom attached to the bromine showing a shift influenced by the halogen's electronegativity and heavy atom effect.

Expected IR Spectral Data: The IR spectrum should exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer. A strong carbonyl (C=O) stretching absorption is expected around 1700-1725 cm⁻¹. Characteristic absorptions for the C-O-C stretching of the furan ring and C-Br stretching will also be present.

Synthesis

A common and effective method for the synthesis of benzofuran-2-carboxylic acids is the Perkin rearrangement of 3-halocoumarins. This reaction proceeds via a base-catalyzed ring contraction. While a specific detailed protocol for this compound was not found, a general workflow is presented below.[2]

Caption: General workflow for the Perkin rearrangement synthesis.

Experimental Protocol (General for Perkin Rearrangement): [2]

-

Reaction Setup: A substituted 3-halocoumarin is dissolved in a suitable solvent, typically ethanol or methanol.

-

Base Addition: A base, such as sodium hydroxide, is added to the solution.

-

Reaction Conditions: The reaction mixture is heated under reflux for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the solvent is removed, and the residue is dissolved in water.

-

Acidification: The aqueous solution is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

Purification: The crude product is collected by filtration and can be further purified by recrystallization.

Role in Synthesis of Bioactive Molecules

This compound serves as a crucial starting material for the synthesis of the potent and selective KAT6A/B inhibitor, BAY-184. The synthesis involves the coupling of this compound with a sulfonamide derivative.

Caption: Role as a starting material in inhibitor synthesis.

Biological Activity and Signaling Pathways (General for the Scaffold)

Direct experimental data on the biological activity and signaling pathway modulation of this compound is not extensively reported in the available literature. However, the benzofuran-2-carboxylic acid scaffold is present in numerous compounds with demonstrated biological activities. For instance, derivatives of this scaffold have been investigated as inhibitors of various enzymes and as modulators of signaling pathways implicated in cancer and inflammation, such as the NF-κB and MAPK pathways.[3][4]

It is important to emphasize that the following diagram represents a general signaling pathway that benzofuran-containing compounds have been shown to modulate, and it is not specific to this compound.

Caption: General MAPK and NF-κB signaling pathways.

Conclusion

This compound (CAS RN: 439107-94-5) is a well-characterized chemical intermediate with defined physicochemical properties. Its primary significance in the current scientific literature lies in its role as a key building block for the synthesis of pharmacologically active molecules, most notably the KAT6A/B inhibitor BAY-184. While direct biological data for this specific compound is scarce, the broader family of benzofuran-2-carboxylic acid derivatives continues to be a promising scaffold for the development of novel therapeutics targeting a range of diseases. Further research is warranted to explore the potential intrinsic biological activities of this compound and its direct interactions with biological targets.

References

- 1. chemscene.com [chemscene.com]

- 2. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Bromobenzofuran-2-carboxylic acid: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromobenzofuran-2-carboxylic acid is a halogenated heterocyclic compound belonging to the benzofuran class of molecules. The benzofuran scaffold is a core component of numerous biologically active natural products and synthetic drugs, exhibiting a wide range of therapeutic properties, including anticancer, antifungal, and enzyme inhibitory activities. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, a proposed synthetic pathway, and a discussion of the potential biological significance of this compound, positioning it as a valuable building block for the design and development of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

This compound possesses a rigid, planar benzofuran core with a bromine atom substituted at the 6-position and a carboxylic acid group at the 2-position. The presence of the bromine atom and the carboxylic acid moiety significantly influences the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions, making it an interesting candidate for medicinal chemistry exploration.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 439107-94-5 | [1][2] |

| Molecular Formula | C₉H₅BrO₃ | [1][2] |

| Molecular Weight | 241.04 g/mol | [1][2] |

| SMILES | O=C(O)c1cc2cc(Br)ccc2o1 | [1] |

| LogP (calculated) | 2.89 | [1] |

| Topological Polar Surface Area (TPSA) | 50.44 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

Spectral Data (Predicted)

1.1.1. 1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and furan protons. The proton on the furan ring (at position 3) would likely appear as a singlet in the downfield region. The three protons on the benzene ring will exhibit a splitting pattern consistent with their substitution, with chemical shifts influenced by the bromine and the fused furan ring. The carboxylic acid proton will typically appear as a broad singlet at a very downfield chemical shift (δ > 10 ppm).

1.1.2. 13C NMR Spectroscopy

The 13C NMR spectrum will display nine distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically > 160 ppm). The carbon atoms attached to the bromine and oxygen atoms will also exhibit characteristic chemical shifts.

1.1.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid dimer, typically in the range of 2500-3300 cm⁻¹. A strong carbonyl (C=O) stretching absorption will be observed around 1700 cm⁻¹. The spectrum will also show C-O stretching, C-H aromatic stretching, and C-Br stretching vibrations.

1.1.4. Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the carboxylic acid group (CO₂H) and other characteristic cleavages of the benzofuran ring.

Proposed Synthesis

A viable synthetic route for this compound is through the Perkin rearrangement of a corresponding 3,6-dibromocoumarin intermediate.[3][4] This reaction involves the base-catalyzed ring contraction of the coumarin to form the benzofuran ring system.

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols (Proposed)

Step 1: Synthesis of 6-Bromosalicylaldehyde from 4-Bromophenol

This step can be achieved via a Reimer-Tiemann reaction, which introduces a formyl group ortho to the hydroxyl group.

-

Materials: 4-Bromophenol, chloroform, sodium hydroxide, hydrochloric acid, water, ethanol.

-

Procedure:

-

Dissolve 4-bromophenol in aqueous sodium hydroxide.

-

Slowly add chloroform to the solution with vigorous stirring and heating.

-

After the reaction is complete, cool the mixture and acidify with hydrochloric acid.

-

The product, 6-bromosalicylaldehyde, can be isolated by steam distillation or extraction and purified by recrystallization from ethanol-water.

-

Step 2: Synthesis of 3,6-Dibromocoumarin from 6-Bromosalicylaldehyde

This involves an initial Perkin condensation to form 6-bromocoumarin, followed by bromination.

-

Materials: 6-Bromosalicylaldehyde, acetic anhydride, sodium acetate, bromine, acetic acid.

-

Procedure:

-

Heat a mixture of 6-bromosalicylaldehyde, acetic anhydride, and anhydrous sodium acetate to afford 6-bromocoumarin.

-

Dissolve the resulting 6-bromocoumarin in glacial acetic acid.

-

Add a solution of bromine in acetic acid dropwise with stirring.

-

The product, 3,6-dibromocoumarin, will precipitate and can be collected by filtration and recrystallized.

-

Step 3: Synthesis of this compound via Perkin Rearrangement

The final step is the base-catalyzed rearrangement of 3,6-dibromocoumarin.

-

Materials: 3,6-Dibromocoumarin, sodium hydroxide, ethanol, water, hydrochloric acid.

-

Procedure:

-

Reflux a mixture of 3,6-dibromocoumarin in an aqueous ethanolic solution of sodium hydroxide. A microwave-assisted protocol could potentially shorten the reaction time significantly.[3]

-

Monitor the reaction by thin-layer chromatography until the starting material is consumed.

-

After completion, cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be purified by recrystallization.

-

Biological and Pharmacological Potential

While specific biological data for this compound is limited in publicly accessible literature, the broader class of brominated benzofuran derivatives has demonstrated significant potential in various therapeutic areas. The introduction of a bromine atom can enhance the biological activity of a molecule due to its electronic and steric effects, as well as its ability to form halogen bonds.[5][6][7]

Potential as an Anticancer Agent

Numerous studies have highlighted the cytotoxic effects of brominated benzofuran derivatives against various cancer cell lines.[5][6][7] The presence of bromine can increase the lipophilicity of the compound, potentially facilitating its transport across cell membranes.

Table 2: Cytotoxic Activity of Selected Brominated Benzofuran Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Bromo-derivative VIII | K562 (leukemia) | 5.0 | [5] |

| Bromo-derivative VIII | HL-60 (leukemia) | 0.1 | [5] |

| Compound 1 | K562 (leukemia) | 5 | [6] |

| Compound 1 | HL-60 (leukemia) | 0.1 | [6] |

| Bromo derivative 14c | HCT116 (colon) | 3.27 | [8] |

The mechanism of action for many of these compounds involves the induction of apoptosis. It is plausible that this compound or its derivatives could exhibit similar anticancer properties, warranting further investigation.

Potential as an Antimicrobial Agent

Benzofuran derivatives are known to possess antibacterial and antifungal activities.[9][10] The bromine substituent can contribute to the antimicrobial potency. For instance, certain brominated benzofurans have shown excellent activity against various bacterial strains.[9]

Potential as an Enzyme Inhibitor

The benzofuran scaffold has been identified as a privileged structure for the development of various enzyme inhibitors. For example, benzofuran derivatives have been investigated as inhibitors of cholinesterases, which are relevant targets in Alzheimer's disease.[11] The carboxylic acid moiety of the title compound could serve as a key interaction point within an enzyme's active site.

Caption: Potential therapeutic applications of this compound.

Conclusion and Future Directions

This compound represents a molecule of significant interest for medicinal chemistry and drug discovery. Its straightforward, albeit proposed, synthesis from readily available starting materials makes it an accessible scaffold for further derivatization. While direct biological data for this specific compound is scarce, the well-documented activities of related brominated benzofurans strongly suggest its potential as a precursor for novel anticancer, antimicrobial, and enzyme-inhibiting agents.

Future research should focus on the following areas:

-

Experimental validation of the proposed synthetic route and optimization of reaction conditions.

-

Comprehensive spectroscopic characterization of the molecule to confirm its structure and provide reference data.

-

In-depth biological evaluation , including screening against a panel of cancer cell lines, bacterial and fungal strains, and a diverse set of enzymes.

-

Structure-activity relationship (SAR) studies of derivatives to identify key structural features for enhanced potency and selectivity.

-

Investigation of the mechanism of action for any observed biological activities, including the identification of specific molecular targets and signaling pathways.

By systematically exploring the chemistry and biology of this compound and its derivatives, researchers can unlock its full potential in the quest for new and effective therapeutic agents.

References

- 1. chemscene.com [chemscene.com]

- 2. 439107-94-5|this compound|BLD Pharm [bldpharm.de]

- 3. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Perkin rearrangement - Wikipedia [en.wikipedia.org]

- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 9. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

Spectroscopic Profile of 6-Bromobenzofuran-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Bromobenzofuran-2-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below. This information is crucial for the structural elucidation and characterization of the compound. While experimentally obtained data for this specific molecule is not widely available in public databases, the following tables provide predicted values and data for the closely related parent compound, benzofuran-2-carboxylic acid, for comparative purposes.

Table 1: ¹H NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (δ, ppm) for this compound | Experimental Chemical Shift (δ, ppm) for Benzofuran-2-carboxylic acid |

| H3 | 7.4 - 7.6 | 7.52 |

| H4 | 7.6 - 7.8 | 7.82 |

| H5 | 7.3 - 7.5 | 7.44 |

| H7 | 7.8 - 8.0 | 7.68 |

| COOH | 10.0 - 13.0 | 13.42 |

Table 2: ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) for this compound | Experimental Chemical Shift (δ, ppm) for Benzofuran-2-carboxylic acid |

| C2 | 145 - 150 | 148.8 |

| C3 | 112 - 116 | 113.4 |

| C3a | 127 - 131 | 128.9 |

| C4 | 124 - 128 | 125.3 |

| C5 | 123 - 127 | 123.6 |

| C6 | 118 - 122 (C-Br) | 121.9 |

| C7 | 113 - 117 | 111.4 |

| C7a | 154 - 158 | 155.9 |

| C=O | 165 - 170 | 168.1 |

Table 3: IR Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm⁻¹) for this compound | Experimental Wavenumber (cm⁻¹) for Benzofuran-2-carboxylic acid |

| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | 3449 (broad) |

| C=O stretch (Carboxylic Acid) | 1680-1710 | 1697 |

| C-O stretch | 1200-1300 | 1258 |

| C-Br stretch | 500-600 | - |

| Aromatic C-H stretch | 3000-3100 | - |

| Aromatic C=C stretch | 1450-1600 | - |

Table 4: Mass Spectrometry Data

| Ion | Predicted m/z for this compound | Experimental m/z for Benzofuran-2-carboxylic acid |

| [M]⁺ | 240/242 (due to Br isotopes) | 162 |

| [M-H₂O]⁺ | 222/224 | 144 |

| [M-COOH]⁺ | 195/197 | 117 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The use of an internal standard such as tetramethylsilane (TMS) is recommended for accurate chemical shift referencing.

-

Data Acquisition:

-

¹H NMR: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

-

-

Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Data Acquisition: Place the prepared sample in the IR spectrometer and record the spectrum, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: Introduce a dilute solution of the sample into the mass spectrometer. Electron Ionization (EI) is a common method for small organic molecules. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

discovery and history of benzofuran derivatives

An In-depth Technical Guide on the Discovery and History of Benzofuran Derivatives

Introduction

Benzofuran, a heterocyclic compound featuring a fused benzene and furan ring, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives, found in numerous natural products and synthetic compounds, exhibit a vast spectrum of biological activities.[4][5] This has established the benzofuran nucleus as a focal point for intensive research and a cornerstone in the design and development of new therapeutic agents.[6][7] This technical guide provides a comprehensive overview of the discovery and history of these versatile compounds, detailing their origins, the evolution of their synthesis, their role in drug development, and the experimental protocols that underpin their preparation.

Part 1: Foundational Discovery and Early Synthesis

The journey of benzofuran began in the 19th century, with its initial discovery stemming from the chemical analysis of coal tar. The parent compound, originally named 'coumarone', was first isolated from this source.[8]

The seminal moment in benzofuran chemistry occurred in 1870, when William Henry Perkin reported the first synthesis of a benzofuran derivative.[9][10] This laid the groundwork for accessing this class of compounds in the laboratory. Over the following decades, several classical methods for constructing the benzofuran core were established.

Key Early Synthetic Methods:

-

Perkin Reaction (1870): This method involves the reaction of a salicylaldehyde with an α-haloester in the presence of a base.[9][10]

-

Perkin Rearrangement: A distinct process involving the base-catalyzed intramolecular cyclization of a 3-halocoumarin.

-

Stoermer Synthesis: This involves the acid-catalyzed cyclization of α-phenoxy ketones or aldehydes.

-

Von Pechmann Condensation: While primarily used for coumarin synthesis, modifications can yield benzofuran structures.

These early methodologies, though often requiring harsh conditions, were crucial in enabling the initial exploration of benzofuran chemistry and its derivatives.

Part 2: The Rise of Benzofurans from Natural Sources

A significant impetus for the study of benzofuran derivatives was the discovery of their widespread occurrence in the plant kingdom.[6] Researchers found that a variety of natural products with potent biological activities contained the benzofuran scaffold, highlighting its importance as a pharmacophore.[1][11] These natural compounds are primarily isolated from plant families such as Asteraceae, Rutaceae, and Liliaceae.[6][12]

Table 1: Prominent Naturally Occurring Benzofuran Derivatives

| Compound | Natural Source | Key Biological Activity |

| Ailanthoidol | Zanthoxylum ailanthoides | Antiviral, Antioxidant, Antifungal[13] |

| Psoralen | Psoralea corylifolia | Photosensitizing agent used in PUVA therapy for skin disorders like psoriasis[8] |

| Angelicin | Angelica species | Isomer of psoralen, also used in photochemotherapy |

| Bergapten | Bergamot oil | Photosensitizing agent |

| Machicendiol | Machilus glaucescens | Used in folk medicine for asthma and rheumatism[13] |

| Rocaglamides | Aglaia species | Potent anticancer and anti-inflammatory activity |

Part 3: Synthetic Benzofuran Derivatives in Modern Drug Development

The diverse biological activities observed in naturally occurring benzofurans inspired medicinal chemists to synthesize novel derivatives for therapeutic use.[4][12] This has led to the development of several clinically successful drugs across various disease areas, cementing the benzofuran core as a "privileged" structure in drug discovery.[3][10]

Table 2: Selected Clinically Approved and Investigational Benzofuran Drugs

| Drug Name | Therapeutic Area | Mechanism of Action |

| Amiodarone | Antiarrhythmic | Blocks potassium, sodium, and calcium channels[10] |

| Dronedarone | Antiarrhythmic | Multi-channel blocker with a better safety profile than amiodarone[10] |

| Benzbromarone | Gout Treatment | Uricosuric agent that inhibits the reabsorption of uric acid[10][14] |

| Vilazodone | Antidepressant | Serotonin (5-HT) reuptake inhibitor and 5-HT1A receptor partial agonist |

| Darifenacin | Overactive Bladder | Selective M3 muscarinic receptor antagonist |

| Saprisartan | Antihypertensive | Angiotensin II receptor antagonist[10] |

The anticancer potential of benzofuran derivatives is also an area of intense investigation, with compounds showing activity against breast, colon, and cervical cancer cell lines.[1][15]

Table 3: In Vitro Anticancer Activity of Exemplary Benzofuran Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) |

| 3-Amidobenzofuran (28g) | MDA-MB-231 (Breast) | 3.01[15] |

| 3-Amidobenzofuran (28g) | HCT-116 (Colon) | 5.20[15] |

| Benzofuran Hybrid (12) | HeLa (Cervical) | 1.06[15] |

| Oxindole-Benzofuran (22f) | MCF-7 (Breast) | 2.27[15] |

Part 4: Key Experimental Protocols

The synthesis of benzofurans has evolved from classical, high-temperature reactions to modern, highly efficient catalytic methods.[16][17]

Protocol 1: Classical Perkin Synthesis of Benzofuran

This protocol is based on the original methods developed in the late 19th century.

-

Objective: To synthesize a substituted benzofuran from a salicylaldehyde derivative.

-

Materials: Salicylaldehyde, ethyl chloroacetate, potassium carbonate, and a suitable solvent like acetone or DMF.

-

Procedure:

-

Dissolve salicylaldehyde (1.0 eq) and potassium carbonate (2.0 eq) in acetone in a round-bottom flask equipped with a reflux condenser.

-

Add ethyl chloroacetate (1.1 eq) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The resulting residue is then hydrolyzed using aqueous sodium hydroxide, followed by acidification to yield the benzofuran-2-carboxylic acid, which can be decarboxylated upon heating to give the parent benzofuran.

-

Protocol 2: Modern Palladium/Copper-Catalyzed Synthesis (Sonogashira Coupling & Cyclization)

This approach represents a versatile and widely used modern strategy.[10][16]

-

Objective: To synthesize 2-substituted benzofurans via a one-pot reaction.

-

Materials: An o-iodophenol, a terminal alkyne, a palladium catalyst (e.g., (PPh₃)PdCl₂), a copper co-catalyst (e.g., CuI), a base (e.g., triethylamine), and a solvent (e.g., THF or DMF).[16]

-

Procedure:

-

To a solution of the o-iodophenol (1.0 eq) and the terminal alkyne (1.2 eq) in triethylamine, add the palladium catalyst (e.g., 2-5 mol%) and copper(I) iodide (e.g., 5-10 mol%) under an inert atmosphere (e.g., Nitrogen or Argon).[16]

-

Stir the reaction mixture at room temperature or gentle heat (e.g., 50-80 °C) until the Sonogashira coupling is complete (monitored by TLC or GC-MS).

-

The reaction proceeds with an intramolecular cyclization (alkoxylation) onto the newly formed alkyne, often facilitated by the reaction conditions, to form the benzofuran ring.

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted benzofuran.

-

Protocol 3: Key Steps in the Synthesis of Amiodarone

The industrial synthesis of Amiodarone involves several key transformations based on the benzofuran core.[18][19]

-

Objective: To construct the Amiodarone molecule from a 2-butylbenzofuran precursor.

-

Key Steps:

-

Friedel-Crafts Acylation: 2-butylbenzofuran is acylated at the 3-position with p-anisoyl chloride in the presence of a Lewis acid (e.g., SnCl₄ or AlCl₃) to produce 2-butyl-3-(4-methoxybenzoyl)benzofuran.[18]

-

Demethylation: The methoxy group is cleaved to reveal a hydroxyl group. This is typically achieved by heating with pyridine hydrochloride, yielding 2-butyl-3-(4-hydroxybenzoyl)benzofuran.[18]

-

Iodination: The activated phenol ring is di-iodinated at the 3- and 5-positions using iodine in the presence of a base (e.g., potassium iodide and sodium hydroxide), forming the 2-butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran intermediate.[18][20]

-

Etherification (Williamson Ether Synthesis): The final side chain is attached by reacting the phenolic intermediate with 2-diethylaminoethyl chloride in the presence of a base like potassium carbonate to yield Amiodarone.[18][20]

-

Part 5: Visualizing Pathways and Processes

Logical Workflow: Benzofuran Derivative Drug Discovery

The process of discovering a new drug based on the benzofuran scaffold follows a logical progression from initial design and synthesis to comprehensive biological evaluation.

Caption: A typical workflow for benzofuran-based drug discovery.

Signaling Pathway: Mechanism of Action of Amiodarone

Amiodarone exerts its antiarrhythmic effect by interacting with multiple cardiac ion channels, a mechanism that can be visualized as a signaling pathway.[3]

Caption: Multi-channel blockade mechanism of Amiodarone.

References

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Benzofuran - Wikipedia [en.wikipedia.org]

- 9. jocpr.com [jocpr.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 13. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Benzofuran synthesis [organic-chemistry.org]

- 18. Amiodarone synthesis - chemicalbook [chemicalbook.com]

- 19. CN104262304A - Synthetic method of amiodarone hydrochloride - Google Patents [patents.google.com]

- 20. benchchem.com [benchchem.com]

Potential Therapeutic Targets of 6-Bromobenzofuran-2-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While direct therapeutic applications of 6-Bromobenzofuran-2-carboxylic acid are not extensively documented, the broader class of benzofuran-2-carboxylic acid derivatives, particularly those with halogen substitutions, has emerged as a promising scaffold in drug discovery. These compounds have demonstrated a wide range of biological activities, indicating multiple potential therapeutic targets. This technical guide consolidates the existing research on these derivatives, providing insights into their potential mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation. The primary therapeutic areas where these compounds show promise include oncology, infectious diseases, and inflammatory disorders.

Introduction

Benzofuran-2-carboxylic acid and its derivatives represent a significant class of heterocyclic compounds with diverse pharmacological properties. The introduction of a bromine atom at the 6-position of the benzofuran ring can influence the molecule's electronic properties and its ability to interact with biological targets, potentially enhancing its therapeutic efficacy. Research into halogenated benzofuran derivatives has revealed their potential to modulate key signaling pathways involved in cancer, microbial growth, and inflammation. This guide will delve into the specific therapeutic targets identified for this class of compounds, supported by available quantitative data and detailed experimental methodologies.

Potential Therapeutic Targets and Mechanisms of Action

The primary therapeutic potential of this compound derivatives lies in their ability to inhibit key enzymes and signaling pathways. The core mechanisms and targets identified are:

-

Oncology:

-

Carbonic Anhydrase (CA) Inhibition: Certain benzofuran-based carboxylic acids are effective inhibitors of human carbonic anhydrase isoforms IX and XII, which are implicated in tumor progression.[1]

-

Pim-1 Kinase Inhibition: Novel benzofuran-2-carboxylic acids have been identified as potent inhibitors of Pim-1 kinase, a proto-oncogene involved in cell cycle progression and apoptosis.[2]

-

NF-κB Pathway Inhibition: These compounds have been shown to inhibit the transcriptional activity of NF-κB, a key regulator of inflammatory responses and cancer cell survival.[3]

-

Cytotoxic Activity: Halogenated derivatives of benzofuran have demonstrated significant cytotoxic activity against various cancer cell lines.[4][5] The presence of a bromine atom can increase cytotoxicity.[5]

-

-

Infectious Diseases:

-

Antifungal Activity: Benzofuran derivatives have shown promising antifungal activity, potentially through the disruption of calcium homeostasis.[6] Some halogenated derivatives have exhibited activity against Candida albicans and Cryptococcus neoformans.[6]

-

Antimicrobial Activity: These compounds have been reported to possess antibacterial activity, particularly against Gram-positive bacteria.[7]

-

-

Immunology and Inflammation:

-

Lymphoid-Tyrosine Phosphatase (LYP) Inhibition: Benzofuran-2-carboxylic acid has been identified as a scaffold for the development of LYP inhibitors, which could be beneficial in cancer immunotherapy.[8]

-

Quantitative Data Summary

The following tables summarize the reported biological activities of various benzofuran-2-carboxylic acid derivatives. It is important to note that this data is for derivatives and not specifically for this compound, unless otherwise specified.

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound/Derivative | Target/Assay | Cell Line | IC50 / KI (µM) | Reference |

| 5-bromobenzofuran-based derivative 9e | Antiproliferative | MDA-MB-231 | 2.52 ± 0.39 | [9] |

| Benzofuran-2-carboxamide derivative 50g | Antiproliferative | HCT-116 | 0.87 | [10] |

| Benzofuran-2-carboxamide derivative 50g | Antiproliferative | HeLa | 0.73 | [10] |

| Benzofuran-2-carboxamide derivative 50g | Antiproliferative | A549 | 0.57 | [10] |

| Halogenated Benzofuran Derivative 1 | Cytotoxicity | K562 | 5 | [11] |

| Halogenated Benzofuran Derivative 1 | Cytotoxicity | HL60 | 0.1 | [11] |

| Benzofuran-based carboxylic acid 9e | hCA IX Inhibition | - | 0.79 | [12] |

| Benzofuran-based carboxylic acid 9e | hCA XII Inhibition | - | 2.3 | [12] |

| Benzofuran Salicylic Acid Derivatives | LYP Inhibition | - | 0.27 - 6.2 | [13] |

Table 2: Antimicrobial Activity of Benzofuran Derivatives

| Compound/Derivative | Organism | MIC (µg/mL) | Reference |

| Benzofuran derivative with hydroxyl at C-6 | S. aureus | 0.78 - 3.12 | [7] |

| Benzofuran derivative with hydroxyl at C-6 | E. coli | 0.78 - 3.12 | [7] |

| 1-(thiazol-2-yl)pyrazoline derivative | Gram-negative bacteria | Zone of inhibition: 25 mm | [7] |

| 1-(thiazol-2-yl)pyrazoline derivative | Gram-positive bacteria | Zone of inhibition: 20 mm | [7] |

Experimental Protocols

This section provides an overview of the key experimental methodologies cited in the literature for evaluating the biological activities of benzofuran derivatives.

Pim-1 Kinase Inhibition Assay (Luminescence-Based)

This assay determines the biochemical potency of compounds as PIM kinase inhibitors.[14]

-

Materials:

-

Recombinant human PIM1 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

Peptide substrate (e.g., PIMtide)

-

ATP

-

Test compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of the test inhibitor in kinase buffer.

-

In a 384-well plate, add 1 µL of the inhibitor solution.

-

Add 2 µL of PIM1 enzyme solution.

-

Add 2 µL of a mixture of the peptide substrate and ATP.

-

Incubate the reaction at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by fitting the data to a dose-response curve.

-

NF-κB (p65) Transcription Factor Activity Assay

This ELISA-based assay detects specific NF-κB (p65) DNA binding activity in nuclear extracts.[15]

-

Materials:

-

NF-κB (p65) Transcription Factor Assay Kit (e.g., Cayman Chemical, Item No. 10007889)

-

Nuclear extracts from cells treated with the test compound

-

96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus sequence

-

-

Procedure:

-

Add samples (nuclear extracts) to the wells of the coated 96-well plate.

-

Incubate for one hour at room temperature on an orbital shaker.

-

Wash the wells five times with Wash Buffer.

-

Add diluted NF-κB (p65) Primary Antibody to each well (except blank).

-

Incubate for one hour at room temperature on an orbital shaker.

-

Wash the wells five times.

-

Add diluted HRP-conjugated secondary antibody.

-

Incubate for one hour at room temperature on an orbital shaker.

-

Wash the wells five times.

-

Add Developing Solution and incubate for 15-45 minutes at room temperature.

-

Add Stop Solution.

-

Read the absorbance at 450 nm.

-

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[16][17]

-

Materials:

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Positive control (standard antibiotic/antifungal)

-

Negative control (broth and solvent)

-

-

Procedure:

-

Inoculum Preparation: Culture the microbial strain overnight and adjust the turbidity to a 0.5 McFarland standard.

-

Serial Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium in the 96-well plate.

-

Inoculation: Add the prepared microbial inoculum to each well.

-

Controls: Include wells for positive and negative controls.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 27°C for fungi) and duration (e.g., 24-48 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)

This assay measures the inhibition of CA-catalyzed CO2 hydration.[18]

-

Materials:

-

Applied Photophysics stopped-flow instrument

-

Purified hCA isoforms

-

Test compound

-

Phenol red (indicator)

-

HEPES buffer (pH 7.4)

-

NaBF4 (to maintain ionic strength)

-

CO2 solutions of varying concentrations

-

-

Procedure:

-

The assay follows the initial rates of the CA-catalyzed CO2 hydration reaction for a period of 10–100 seconds.

-

Phenol red is used as an indicator, and its absorbance is monitored at 557 nm.

-

The reaction is performed in HEPES buffer with NaBF4.

-

The concentrations of CO2 are varied to determine kinetic parameters and inhibition constants (KI).

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Pim-1 Kinase Signaling Pathway and Inhibition by Benzofuran Derivatives.

Caption: NF-κB Signaling Pathway and Inhibition by Benzofuran Derivatives.

Caption: Experimental Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Conclusion and Future Directions

The collective evidence strongly suggests that the this compound scaffold is a valuable starting point for the development of novel therapeutics. The primary areas of promise are in oncology, through the inhibition of key kinases and transcription factors, and in the treatment of infectious diseases. The presence of the bromine atom appears to be a critical determinant of biological activity, likely by enhancing binding affinity to target proteins.

Future research should focus on several key areas:

-

Synthesis and Screening: A focused synthesis and screening effort on a library of this compound derivatives is warranted to identify lead compounds with improved potency and selectivity.

-

Mechanism of Action Studies: For the most promising compounds, detailed mechanism of action studies should be conducted to fully elucidate their molecular targets and downstream effects.

-

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies will be crucial to optimize the benzofuran scaffold for enhanced efficacy and drug-like properties.

-

In Vivo Studies: Compounds with potent in vitro activity should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By pursuing these research avenues, the full therapeutic potential of this compound and its derivatives can be realized, potentially leading to the development of new and effective treatments for a range of human diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Covalent Inhibition of the Lymphoid Tyrosine Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. flore.unifi.it [flore.unifi.it]

- 13. Inhibition of Lymphoid Tyrosine Phosphatase by Benzofuran Salicylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. benchchem.com [benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Analysis of 6-Bromobenzofuran-2-carboxylic Acid: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed in silico study of 6-bromobenzofuran-2-carboxylic acid, a member of the benzofuran class of heterocyclic compounds. While direct experimental or computational studies on this specific molecule are not extensively available in the reviewed literature, this document outlines a robust, multi-step computational workflow. The methodologies described are based on established in silico techniques successfully applied to analogous benzofuran derivatives for various therapeutic targets, including cancer, microbial diseases, and inflammation.[1][2][3][4][5]

Introduction to this compound

Benzofuran derivatives are recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][6] The core structure, a benzofuran ring fused with a carboxylic acid moiety, serves as a versatile scaffold for designing novel therapeutic agents. The presence of a bromine atom at the 6th position can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can affect its pharmacokinetic profile and target binding affinity.

In silico studies, including molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis, and molecular dynamics simulations, are indispensable tools in modern drug discovery.[4][7][8] They offer a time- and cost-effective approach to predict the biological activity, safety profile, and mechanism of action of a compound before its chemical synthesis and in vitro/in vivo testing.

Proposed In Silico Research Workflow

A systematic in silico evaluation of this compound would follow a logical progression from target identification and validation to lead optimization. The proposed workflow is visualized in the diagram below.

Caption: Proposed workflow for the in silico evaluation of this compound.

Methodologies and Experimental Protocols

This section details the proposed experimental protocols for each stage of the in silico analysis.

Ligand and Target Preparation

Ligand Preparation: The 3D structure of this compound would be generated using chemical drawing software like ChemDraw and subsequently optimized using a computational chemistry package. Energy minimization is a crucial step to obtain a stable, low-energy conformation of the ligand.

Target Identification and Preparation: Based on the known biological activities of similar benzofuran derivatives, potential protein targets could include Pim-1 kinase, lymphoid tyrosine phosphatase (LYP), and carbonic anhydrase II.[5][9][10] The crystal structures of these target proteins would be retrieved from the Protein Data Bank (PDB). Standard protein preparation protocols would be applied, which include the removal of water molecules and co-crystallized ligands, the addition of polar hydrogen atoms, and the assignment of appropriate charges.

Molecular Docking

Molecular docking simulations would be performed to predict the binding mode and affinity of this compound to the active site of the selected target proteins.

Protocol:

-

Grid Generation: A docking grid would be defined around the active site of the target protein, typically based on the position of a co-crystallized native ligand.

-

Docking Simulation: Software such as AutoDock Vina would be used to perform the docking calculations. The program explores various conformations and orientations of the ligand within the defined grid and scores them based on a predefined scoring function.

-

Analysis of Results: The resulting docking poses would be analyzed to identify the most favorable binding mode, characterized by the lowest binding energy. The interactions between the ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions) would be visualized and examined.

Hypothetical Data Presentation: The results of the molecular docking study would be summarized in a table, as shown below.

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |

| Pim-1 Kinase (e.g., 3BGP) | -8.5 | Lys67, Glu121, Asp128 |

| LYP (e.g., 5T35) | -7.9 | Cys227, Arg233, Asp198 |

| Carbonic Anhydrase II (e.g., 2CBE) | -7.2 | His94, His96, Thr199 |

| Note: The data presented in this table is hypothetical and for illustrative purposes only. |

ADMET and Drug-Likeness Prediction

In silico ADMET prediction is essential for assessing the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Protocol: Web-based tools like SwissADME or ADMETsar would be utilized to predict a range of properties, including:

-

Absorption: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration.

-

Distribution: Plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

-

Excretion: Renal clearance.

-

Toxicity: Ames mutagenicity, carcinogenicity.

-

Drug-Likeness: Compliance with Lipinski's rule of five and other drug-likeness filters.

Hypothetical Data Presentation:

| Property | Predicted Value |

| GI Absorption | High |

| BBB Permeability | Low |

| CYP2D6 Inhibitor | No |

| Ames Mutagenicity | Non-mutagenic |

| Lipinski's Rule of Five | 0 violations |

| Note: The data presented in this table is hypothetical and for illustrative purposes only. |

Molecular Dynamics (MD) Simulations

MD simulations would be employed to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the predicted binding mode.

Protocol:

-

System Setup: The top-ranked docked complex would be solvated in a water box with appropriate ions to neutralize the system.

-

Simulation: The system would be subjected to energy minimization, followed by a series of heating and equilibration steps. A production run of several nanoseconds would then be performed.

-

Trajectory Analysis: The resulting trajectory would be analyzed to calculate parameters such as Root Mean Square Deviation (RMSD) of the protein and ligand, Root Mean Square Fluctuation (RMSF) of the protein residues, and the number of hydrogen bonds maintained over the simulation time.

Potential Signaling Pathway Involvement

Based on studies of related benzofuran-2-carboxylic acid derivatives, this compound could potentially modulate signaling pathways critical in cancer and immunology. For instance, as an inhibitor of Pim-1 kinase or lymphoid tyrosine phosphatase (LYP), it could interfere with pathways regulating cell proliferation, survival, and T-cell activation.[5][10]

Caption: Potential signaling pathway modulation by this compound.

Conclusion

This technical guide outlines a comprehensive in silico strategy for the evaluation of this compound as a potential therapeutic agent. By leveraging molecular docking, ADMET prediction, and molecular dynamics simulations, researchers can efficiently screen and prioritize this compound for further preclinical development. The proposed workflow provides a solid foundation for future computational and experimental investigations into the therapeutic potential of this and other related benzofuran derivatives.

References

- 1. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular docking studies, structural and spectroscopic properties of monomeric and dimeric species of benzofuran-carboxylic acids derivatives: DFT calculations and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 5. Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 6-Bromobenzofuran-2-carboxylic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-Bromobenzofuran-2-carboxylic acid and its derivatives in medicinal chemistry. The document outlines key therapeutic applications, summarizes biological activity data, and provides detailed experimental protocols for the synthesis and evaluation of these compounds.

Application Note 1: Anticancer Agent Development

The benzofuran scaffold is a cornerstone in the design of novel anticancer agents, with brominated derivatives often exhibiting enhanced potency.[1] this compound serves as a crucial starting material for the synthesis of compounds targeting various cancer-related pathways.

Key Therapeutic Targets and Mechanisms:

-

NF-κB Inhibition: Derivatives of benzofuran-2-carboxylic acid have been shown to inhibit the transcriptional activity of NF-κB, a key regulator of inflammatory and survival pathways often dysregulated in cancer.[2][3] Inhibition of NF-κB can lead to decreased proliferation and induction of apoptosis in cancer cells.

-

Kinase Inhibition (Pim-1): Novel benzofuran-2-carboxylic acids have been developed as potent inhibitors of Pim-1 kinase, a proto-oncogene involved in cell cycle progression and apoptosis.[4] These inhibitors demonstrate good selectivity for the Pim kinase family.

-